(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl
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Overview
Description
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include a 2,6-dimethylphenyl group attached to an ethane-1,2-diamine backbone. The presence of two hydrochloride (HCl) molecules enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6-dimethylphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents such as lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the (1R)-enantiomer.
Formation of Diamine: The chiral amine is then reacted with ethylenediamine to form the desired diamine compound.
Hydrochloride Formation: Finally, the diamine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The diamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Imines and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted diamine derivatives.
Scientific Research Applications
(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl has diverse applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in neurotransmission and signal transduction.
Comparison with Similar Compounds
(1R,2R)-1,2-Diphenylethylenediamine: A chiral diamine with similar applications in asymmetric synthesis.
(1R,2R)-1,2-Diaminocyclohexane: Another chiral diamine used in catalysis and drug synthesis.
Uniqueness: (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metals and other molecules makes it valuable in various applications.
Properties
Molecular Formula |
C10H18Cl2N2 |
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Molecular Weight |
237.17 g/mol |
IUPAC Name |
(1R)-1-(2,6-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-8(2)10(7)9(12)6-11;;/h3-5,9H,6,11-12H2,1-2H3;2*1H/t9-;;/m0../s1 |
InChI Key |
MCBUOAQEOLYWID-WWPIYYJJSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl |
Origin of Product |
United States |
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